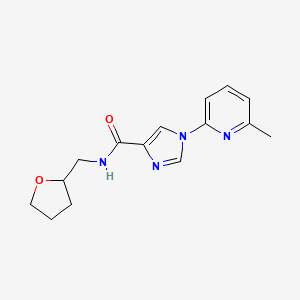

N-(3-methyl-4-(N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)sulfamoyl)phenyl)propionamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

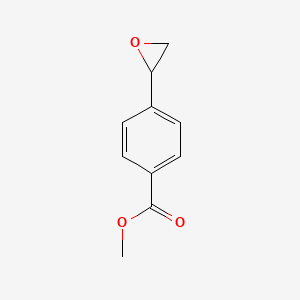

The compound is a complex organic molecule with several functional groups. It contains a tetrahydroquinoline group, which is a type of heterocyclic compound . These types of compounds are often found in many biologically active molecules and pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The tetrahydroquinoline group, for example, is a fused ring system that includes a nitrogen atom .Scientific Research Applications

Dopamine Agonist Properties

- A study synthesized a series of N-alkyl-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinolines to examine their dopamine-like ability to dilate the renal artery. The research found that certain derivatives, such as the N-methyl derivative, showed dopamine-like activity, indicating potential applications in understanding dopamine pathways and related disorders (Jacob et al., 1981).

Synthesis of Tetrahydroisoquinolines

- Another study focused on the enantioselective synthesis of 1-substituted 1,2,3,4-tetrahydroisoquinolines, crucial for creating biologically active compounds. This research has implications for the synthesis of natural products and synthetic drugs (Mons et al., 2014).

Development of Novel Heterocyclic Compounds

- Research on the synthesis of new tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives reveals potential for investigating their pharmacological activities, opening doors to novel drug development (Zaki et al., 2017).

Exploration of Cystic Fibrosis Treatments

- A study synthesized sulfamoyl-4-oxoquinoline-3-carboxamides for use as correctors of defective DeltaF508-cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. This research is significant for developing treatments for cystic fibrosis (Suen et al., 2006).

Antimicrobial and Antitubercular Research

- Synthesis and characterization of new quinazolines as potential antimicrobial agents indicate possible applications in combating bacterial and fungal infections (Desai et al., 2007).

- Another study on the synthesis of new pyrimidine-azitidinone analogues showed antimicrobial, antitubercular, and antioxidant properties, suggesting their potential use in treating infectious diseases (Chandrashekaraiah et al., 2014).

Mechanism of Action

properties

IUPAC Name |

N-[3-methyl-4-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethylsulfamoyl]phenyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O3S/c1-4-22(26)24-19-8-10-21(16(2)14-19)29(27,28)23-12-11-17-7-9-20-18(15-17)6-5-13-25(20)3/h7-10,14-15,23H,4-6,11-13H2,1-3H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNLUTLVRBCPTMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NCCC2=CC3=C(C=C2)N(CCC3)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-methyl-4-(N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)sulfamoyl)phenyl)propionamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(Furan-2-yl)-3-((4-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2689825.png)

![N-(4-acetylphenyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2689829.png)

![N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-(pyridin-4-ylthio)acetamide](/img/structure/B2689831.png)

![1-[(2,4-dichlorophenyl)methyl]-6-oxo-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2689833.png)

![(2R)-1-[Methyl-[(3-methylthiophen-2-yl)methyl]amino]-3-propan-2-yloxypropan-2-ol](/img/structure/B2689838.png)

![N-[(4-methoxyphenyl)methyl]-2-methyl-4,9-dioxo-3-benzo[f]benzofurancarboxamide](/img/structure/B2689841.png)